1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde
Description
Properties
IUPAC Name |
3-methyl-2-methylsulfanylimidazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-8-5(4-9)3-7-6(8)10-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYWCNRSPBECQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: N-Methylation of 2-Mercaptoimidazole
2-Mercaptoimidazole undergoes N-methylation using methyl iodide in the presence of a base such as potassium carbonate. This step selectively alkylates the nitrogen at position 1, yielding 1-methyl-2-mercaptoimidazole.
Reaction Conditions
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Solvent: Dimethylformamide (DMF)
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Temperature: 60–70°C, 12 hours
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Yield: 78%
Step 2: S-Methylation to Install Methylthio Group
The thiol group at position 2 is methylated using methyl iodide under basic conditions. Sodium hydride or aqueous NaOH facilitates deprotonation, enhancing nucleophilicity for the methyl transfer.
Reaction Conditions
-
Solvent: Ethanol
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Temperature: Reflux, 6 hours
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Yield: 85%
Step 3: Vilsmeier-Haack Formylation
The aldehyde group is introduced at position 5 via the Vilsmeier-Haack reaction. Phosphorus oxychloride (POCl₃) and DMF form the electrophilic chloroiminium intermediate, which reacts with the electron-rich imidazole ring. The methylthio group’s electron-donating effect directs formylation to position 5.
Reaction Conditions
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Reagents: DMF (1.2 equiv), POCl₃ (1.5 equiv)
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Temperature: 0°C to room temperature, 4 hours
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Workup: Hydrolysis with sodium acetate
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Yield: 62%
Data Table 1: Optimization of Vilsmeier-Haack Formylation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| POCl₃ Equiv | 1.0 | 1.5 | 2.0 |
| Reaction Time (h) | 4 | 4 | 6 |
| Yield (%) | 45 | 62 | 58 |
Cyclocondensation of α-Aminocarbonyl Precursors
An alternative approach constructs the imidazole ring de novo, incorporating substituents during cyclization. This method avoids functionalization challenges associated with preformed imidazoles.
Step 1: Synthesis of 4-Formylimidazole Intermediate
Glyoxal and ammonium acetate condense with methylthioacetaldehyde in acetic acid to form 2-(methylthio)-1H-imidazole-4-carbaldehyde. The methylthio group is introduced via the acetaldehyde derivative.
Reaction Conditions
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Solvent: Acetic acid
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Temperature: Reflux, 8 hours
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Yield: 67%
Step 2: N-Methylation of the Imidazole Core
The free NH group at position 1 is methylated using dimethyl sulfate in alkaline media. Selective methylation occurs due to the steric hindrance from the adjacent methylthio group.
Reaction Conditions
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Base: NaOH (10% aqueous)
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Temperature: 50°C, 3 hours
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Yield: 73%
Data Table 2: Comparison of Methylating Agents
| Methylating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Methyl iodide | DMF | 60°C | 68 |
| Dimethyl sulfate | H₂O/THF | 50°C | 73 |
| Diazomethane | Ether | 0°C | 41 |
Cross-Coupling Strategies for Late-Stage Functionalization
Transition-metal-catalyzed cross-coupling reactions enable precise installation of substituents. A palladium-catalyzed approach introduces the methylthio group via C–S bond formation.
Step 1: Preparation of 1-Methyl-2-bromoimidazole-5-carbaldehyde
1-Methylimidazole-5-carbaldehyde is brominated at position 2 using N-bromosuccinimide (NBS) under radical conditions.
Reaction Conditions
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Initiator: AIBN (azobisisobutyronitrile)
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Solvent: CCl₄
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Yield: 55%
Step 2: Suzuki-Miyaura Coupling with Methylthiolate
The bromo intermediate reacts with sodium methanethiolate in the presence of a palladium catalyst. Tris(dibenzylideneacetone)dipalladium [Pd₂(dba)₃] and Xantphos ligand facilitate the coupling.
Reaction Conditions
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Catalyst: Pd₂(dba)₃ (2 mol%)
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Ligand: Xantphos (4 mol%)
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Solvent: Dioxane
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Temperature: 100°C, 12 hours
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Yield: 60%
Data Table 3: Catalytic Systems for C–S Coupling
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | BINAP | 42 |
| Pd₂(dba)₃ | Xantphos | 60 |
| NiCl₂ | dppe | 28 |
Challenges and Practical Considerations
Regioselectivity in Formylation
The methylthio group’s strong electron-donating nature ensures formylation occurs para to position 2 (i.e., position 5). Competing reactions are minimal when using excess POCl₃ and controlled temperatures.
Stability of Intermediates
1-Methyl-2-(methylthio)imidazole derivatives are sensitive to oxidation. Storage under inert atmosphere and avoidance of strong oxidizers during synthesis are critical.
Purification Techniques
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Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) effectively separates the aldehyde from byproducts.
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Recrystallization: Ethanol/water mixtures yield high-purity crystals (mp 89–91°C).
Industrial-Scale Production Insights
Large-scale synthesis prioritizes cost-efficiency and safety. The cyclocondensation route (Method 2) is favored industrially due to fewer steps and lower catalyst costs. Key optimizations include:
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Continuous Flow Reactors: Enhance heat transfer during exothermic cyclization.
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In Situ Quenching: Neutralizes POCl₃ residues post-formylation, reducing corrosion risks.
Data Table 4: Scale-Up Metrics
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Batch Size (kg) | 0.1 | 50 |
| Overall Yield (%) | 58 | 52 |
| Purity (%) | 98 | 96 |
Chemical Reactions Analysis
1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of 1-methyl-2-(methylthio)-1H-imidazole-5-carboxylic acid .
Scientific Research Applications
1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological molecules to develop new therapeutic agents.
Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. It serves as a lead compound for designing new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the methylthio group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
1-Methyl-1H-imidazole-5-carbaldehyde (CAS 39021-62-0)
- Structure : Methyl at position 1, carbaldehyde at position 5.
- Key Differences : Lacks the methylthio group at position 2.
- Impact : The absence of the electron-rich methylthio group reduces steric hindrance and alters electronic properties. The melting point (53–54°C) is lower compared to sulfur-containing analogs, likely due to decreased molecular packing efficiency .
1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde (CAS 1359996-82-9)
- Structure : Methyl at position 1, trifluoromethyl (-CF₃) at position 5, carbaldehyde at position 2.
- Key Differences : The trifluoromethyl group is strongly electron-withdrawing, contrasting with the electron-donating methylthio group in the target compound.
- Impact : The CF₃ group increases electrophilicity at the carbaldehyde, enhancing reactivity in nucleophilic additions. Predicted boiling point (249.3°C) reflects higher polarity .
1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde (CAS 4597-21-1)
- Structure : Fused benzene ring (benzoimidazole), methyl groups at positions 1 and 2, carbaldehyde at position 5.
- Key Differences : The benzoimidazole core increases aromaticity and planarity.
- Impact : Enhanced π-π stacking interactions improve binding to hydrophobic biological targets. The absence of sulfur reduces metabolic stability compared to the methylthio derivative .
Antiprotozoal Derivatives (e.g., Fexinidazole)
- Structure: 1-Methyl-2-((4-(methylthio)phenoxy)methyl)-5-nitro-1H-imidazole.
- Key Differences : Nitro group at position 5 instead of carbaldehyde.
- Impact: The nitro group confers antiparasitic activity via redox cycling, while the carbaldehyde in the target compound offers a handle for prodrug design.
5-Hydrosulfonylbenzoimidazolone Derivatives
- Structure : Sulfonyl group at position 5, ketone at position 2.
- Key Differences : Sulfonyl (-SO₂) vs. methylthio (-SMe) groups.
- Impact: Sulfonyl groups enhance water solubility but reduce membrane permeability compared to methylthio derivatives.
Physicochemical Properties
| Compound Name | Core Structure | Substituents (Positions) | Melting Point (°C) | LogP (Predicted) | Key Reactivity |
|---|---|---|---|---|---|
| Target Compound | Imidazole | 1-Me, 2-SMe, 5-CHO | Not reported | 1.8 | Aldehyde condensation |
| 1-Methyl-1H-imidazole-5-carbaldehyde | Imidazole | 1-Me, 5-CHO | 53–54 | 0.9 | Nucleophilic addition |
| 1-Methyl-5-CF₃-imidazole-2-CHO | Imidazole | 1-Me, 5-CF₃, 2-CHO | Not reported | 2.5 | Enhanced electrophilicity |
| 1,2-Dimethylbenzoimidazole-5-CHO | Benzoimidazole | 1-Me, 2-Me, 5-CHO | Not reported | 2.1 | π-π stacking interactions |
Biological Activity
1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde is an imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This compound, with the molecular formula C6H8N2S, features a five-membered heterocyclic structure that is characteristic of many biologically active compounds. Its unique chemical properties and structural features suggest a variety of mechanisms through which it may exert biological effects.
- Molecular Formula: C6H8N2S
- Molecular Weight: 144.21 g/mol
- Structure: The compound contains a methylthio group and an aldehyde functional group, contributing to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Table 1: Antimicrobial Activity of 1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Antifungal Properties
The compound has also been investigated for its antifungal properties. Its activity against fungi like Candida species highlights its potential as a therapeutic agent in treating fungal infections.
The proposed mechanism of action for 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde is similar to that of thiamazole, an established antithyroid agent. It is believed to inhibit the enzyme thyroid peroxidase, thereby preventing the iodination of tyrosine residues in thyroglobulin, which is crucial for thyroid hormone synthesis. This inhibition could lead to a decrease in thyroid hormone levels, making it a candidate for managing hyperthyroidism .
Pharmacokinetics
If the pharmacokinetic profile aligns with that of thiamazole, it may be well absorbed when administered orally, metabolized in the liver, and excreted via urine. Understanding these properties is critical for evaluating its therapeutic potential and safety profile.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several imidazole derivatives, including 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde. The results indicated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the imidazole ring could enhance its antimicrobial properties further .
Exploration of Antifungal Activity
Another research effort focused on the antifungal activity of this compound against clinical isolates of Candida. The findings demonstrated that it could inhibit fungal growth effectively, suggesting its potential use in antifungal therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cyclization of pre-functionalized imidazole precursors. For example, formylation at the 5-position can be achieved using Vilsmeier-Haack conditions (POCl₃/DMF) in anhydrous dichloromethane under nitrogen . The methylthio group is typically introduced via nucleophilic substitution using methylthiolate ions. Yield optimization requires strict control of reaction temperature (0–5°C for formylation) and stoichiometric excess of methylthiolating agents (1.2–1.5 equivalents). Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) ensures >95% purity .
Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish between positional isomers of methylthio-substituted imidazole carbaldehydes?
- Methodological Answer : ¹H NMR chemical shifts for the aldehyde proton typically appear at δ 9.8–10.2 ppm. The methylthio group (S–CH₃) resonates as a singlet at δ 2.5–2.7 ppm. Coupling patterns in ¹³C NMR, such as C-2 (δ 160–165 ppm, deshielded due to sulfur), and NOE correlations in 2D NMR (e.g., ROESY) help confirm substituent positions. Comparative analysis with analogs like 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde (δ 10.1 ppm for aldehyde) highlights electronic effects .
Q. What chromatographic techniques are most effective for purifying 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde from reaction byproducts?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts like unreacted aldehydes or sulfoxides. Thin-layer chromatography (TLC, Rf ≈ 0.4 in ethyl acetate/hexane) monitors reaction progress. For scale-up, flash chromatography with a stepwise gradient (5→20% ethyl acetate in hexane) minimizes co-elution of methylthio-containing intermediates .
Advanced Research Questions
Q. How does the methylthio group at the 2-position influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer : The electron-donating methylthio group increases electron density at the imidazole ring, enhancing susceptibility to electrophilic substitution. Density functional theory (DFT) calculations (B3LYP/6-311+G**) show a HOMO energy of −6.2 eV, favoring Pd-catalyzed Suzuki-Miyaura couplings at the 4-position. Comparative studies with 2-methylsulfonyl analogs (HOMO −5.8 eV) reveal slower reaction kinetics due to reduced electron richness .
Q. What computational strategies predict the regioselectivity of nucleophilic additions to the aldehyde group in this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) and frontier molecular orbital (FMO) analysis identify the aldehyde’s LUMO (−1.9 eV) as the primary nucleophilic attack site. Solvent effects (PCM model) in Gaussian 16 simulations show polar aprotic solvents (DMF) stabilize transition states by 2.3 kcal/mol vs. THF. Kinetic studies validate predictions, with hydrazine derivatives forming Schiff bases at 20°C within 2 hours .
Q. How can X-ray crystallography resolve discrepancies in reported crystal packing motifs for 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde?
- Methodological Answer : High-resolution single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) reveals C–H···S hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.4 Å) between imidazole rings. Comparison with EDQM reference standards (CCDC 1538327) confirms orthorhombic P2₁2₁2₁ symmetry. Twinning analysis (SHELXL) resolves conflicting reports of monoclinic vs. orthorhombic phases .
Q. What role does the methylthio group play in modulating the compound’s metabolic stability in in vitro hepatic microsomal assays?
- Methodological Answer : Incubation with human liver microsomes (0.5 mg/mL, NADPH-regenerating system) shows t₁/₂ = 45 minutes vs. 12 minutes for 2-methylsulfonyl analogs. LC-MS/MS analysis identifies S-demethylation (m/z 153 → 139) as the primary metabolic pathway. CYP3A4 inhibition (ketoconazole) reduces clearance by 70%, confirming enzymatic oxidation .
Q. How can differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) quantify polymorphic transitions in this compound?
- Methodological Answer : DSC (10°C/min, N₂ flow) detects an endothermic melt at 165–166°C (ΔH = 120 J/g), while TGA shows 5% mass loss at 220°C, indicating decomposition. Recrystallization from ethanol yields Form II (mp 158°C), confirmed via PXRD (2θ = 12.4°, 18.7°). Stability studies (40°C/75% RH, 4 weeks) show no phase transitions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
